molecular formula C6H12O3 B13449927 (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid

Cat. No.: B13449927
M. Wt: 135.18 g/mol
InChI Key: NYHNVHGFPZAZGA-FIBGUPNXSA-N
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Description

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid is a deuterated form of 2-hydroxyhexanoic acid, where three hydrogen atoms are replaced by deuterium. This compound is of interest in various scientific fields due to its unique isotopic properties, which can be useful in tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid typically involves the deuteration of 2-hydroxyhexanoic acid. One common method is the catalytic hydrogenation of 2-oxohexanoic acid in the presence of deuterium gas. This process requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions to ensure complete deuteration.

Industrial Production Methods

Industrial production of deuterated compounds like this compound often involves large-scale catalytic hydrogenation processes. The use of deuterium gas and efficient catalysts ensures high yield and purity of the final product. The process is optimized to minimize costs and maximize the efficiency of deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 2-oxohexanoic acid.

    Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: 2-oxohexanoic acid

    Reduction: 2-hydroxyhexanol

    Substitution: Various substituted hexanoic acid derivatives depending on the substituent introduced.

Scientific Research Applications

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid has several applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways due to its deuterium labeling.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies to understand the metabolism of deuterated drugs.

    Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of stable isotopic standards.

Mechanism of Action

The mechanism of action of (+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid involves its incorporation into metabolic pathways where it can be traced due to its deuterium labeling. The deuterium atoms provide a distinct signature that can be detected using spectroscopic methods, allowing researchers to study the compound’s transformation and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(+/-)-2-Hydroxyhexanoic-6,6,6-d3 acid can be compared with other deuterated and non-deuterated analogs:

    2-Hydroxyhexanoic acid: The non-deuterated form, which lacks the isotopic labeling and is less useful for tracing studies.

    2-Oxohexanoic acid: An oxidized form that can be used as a precursor in the synthesis of the deuterated compound.

    Deuterated fatty acids: Other deuterated fatty acids that serve similar purposes in metabolic studies but differ in chain length and functional groups.

The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and studying metabolic processes.

Properties

Molecular Formula

C6H12O3

Molecular Weight

135.18 g/mol

IUPAC Name

6,6,6-trideuterio-2-hydroxyhexanoic acid

InChI

InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3

InChI Key

NYHNVHGFPZAZGA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCC(C(=O)O)O

Canonical SMILES

CCCCC(C(=O)O)O

Origin of Product

United States

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